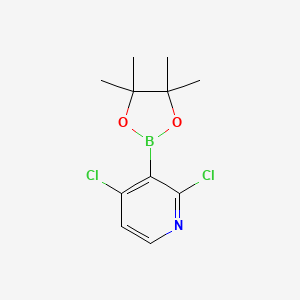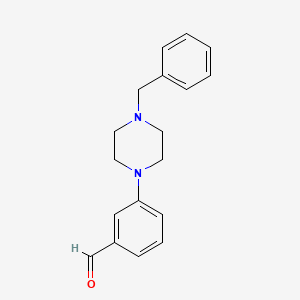
ACIDE 2-ÉTHOXY-5-(TRIFLUOROMÉTHYL)PYRIDINE-3-BORONIQUE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C8H9BF3NO3 . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications .
Applications De Recherche Scientifique
2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid typically involves the halogen-metal exchange (HMe) and borylation process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogen-metal exchange reactions followed by borylation under controlled conditions to ensure high yield and purity .
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are frequently used in Suzuki–Miyaura coupling reactions involving this compound.
Bases: Bases such as potassium carbonate are often employed to facilitate the coupling reactions.
Major Products Formed:
Mécanisme D'action
The mechanism of action of 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid primarily involves its role in Suzuki–Miyaura coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: The boronic acid transfers its organic group to the palladium, forming a new carbon-carbon bond.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
2-Fluoro-3-pyridineboronic acid: This compound shares a similar pyridine structure but with a fluorine substituent instead of an ethoxy group.
3-(Trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group similar to 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid but is based on a phenyl ring instead of a pyridine ring.
Uniqueness: 2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid is unique due to its combination of an ethoxy group and a trifluoromethyl group on a pyridine ring. This structure imparts distinct electronic properties, making it particularly effective in Suzuki–Miyaura coupling reactions and other applications .
Propriétés
IUPAC Name |
[2-ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3NO3/c1-2-16-7-6(9(14)15)3-5(4-13-7)8(10,11)12/h3-4,14-15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMLGKJJLKTSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681614 |
Source


|
| Record name | [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-66-9 |
Source


|
| Record name | [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride](/img/structure/B567420.png)



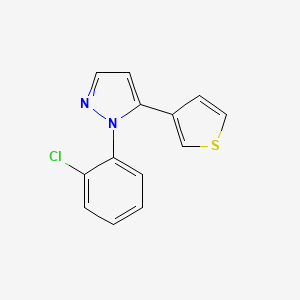
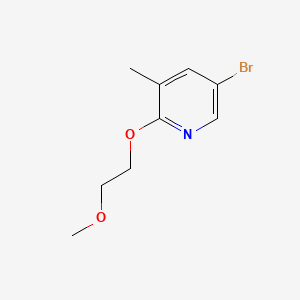
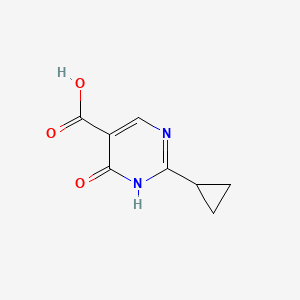
![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)


